1-(3-Chloropyridin-4-yl)-3,3-dimethylbutan-1-ol
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Overview
Description
1-(3-Chloropyridin-4-yl)-3,3-dimethylbutan-1-ol is an organic compound that features a pyridine ring substituted with a chlorine atom at the 3-position and a butanol group at the 1-position
Preparation Methods
The synthesis of 1-(3-Chloropyridin-4-yl)-3,3-dimethylbutan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropyridine with a suitable butanol derivative under specific reaction conditions. The reaction typically requires a base catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(3-Chloropyridin-4-yl)-3,3-dimethylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
1-(3-Chloropyridin-4-yl)-3,3-dimethylbutan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-(3-Chloropyridin-4-yl)-3,3-dimethylbutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
1-(3-Chloropyridin-4-yl)-3,3-dimethylbutan-1-ol can be compared with other similar compounds, such as:
3-Chloro-1-(3-chloropyridin-4-yl)pyridin-4-one: This compound also features a chloropyridine ring but differs in its functional groups and overall structure.
Ethyl 4-(3-chloropyridin-4-yl)piperazine-1-carboxylate: Another compound with a chloropyridine ring, but with a piperazine and carboxylate group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the butanol group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16ClNO |
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Molecular Weight |
213.70 g/mol |
IUPAC Name |
1-(3-chloropyridin-4-yl)-3,3-dimethylbutan-1-ol |
InChI |
InChI=1S/C11H16ClNO/c1-11(2,3)6-10(14)8-4-5-13-7-9(8)12/h4-5,7,10,14H,6H2,1-3H3 |
InChI Key |
OVPIXVIOBJGJIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C1=C(C=NC=C1)Cl)O |
Origin of Product |
United States |
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